molecular formula C8H7ClFNO4S B8706975 methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate

methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate

Cat. No.: B8706975
M. Wt: 267.66 g/mol
InChI Key: FGKSNKAXYGCJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate is a chemical compound with a complex structure that includes a benzoate core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 4-chloro-2-fluorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.

    Sulfonation: The amino group is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide as typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 5-(aminosulfonyl)-4-chloro-2-fluorobenzoic acid.

Scientific Research Applications

methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of sulfonamide groups on biological systems.

    Industrial Applications: It can serve as a precursor for the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Furosemide: A diuretic with a similar sulfonamide group.

    Sulfanilamide: An antibiotic with a simpler structure but similar functional groups.

Uniqueness

methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure provides distinct properties that can be leveraged in various fields.

Properties

Molecular Formula

C8H7ClFNO4S

Molecular Weight

267.66 g/mol

IUPAC Name

methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate

InChI

InChI=1S/C8H7ClFNO4S/c1-15-8(12)4-2-7(16(11,13)14)5(9)3-6(4)10/h2-3H,1H3,(H2,11,13,14)

InChI Key

FGKSNKAXYGCJLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Cl)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(Aminosulfonyl)-4-chloro-2-fluorobenzoic acid (507 mg, 2.0 mmol) in CH3OH (3 mL) with 3 drops of concentrated sulfuric acid was heated at 80° C. for 60 hours. The reaction mixture was diluted with EtOAc (20 mL), washed with water, brine, and dried (Na2SO4). The solvent was evaporated to afford the product (508 mg, 95%) as a white solid. MS (ES+) m/z 268 [M+H]+.
Quantity
507 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
95%

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